N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine is a chemical compound with potential applications in pharmacology and medicinal chemistry. This compound features a unique structure that includes a pyrazine ring, which is known for its biological activity, particularly in drug development. The compound's systematic name indicates that it contains isopropyl and methylthio groups, along with an ethane-1,2-diamine backbone.
This compound falls under the category of heterocyclic compounds due to the presence of the pyrazine ring. It is classified as an amine due to its amine functional groups (ethane-1,2-diamine) and is further characterized by its specific substituents that contribute to its chemical properties and biological activity.
The synthesis of N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine typically involves multi-step organic reactions. The general approach may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine may participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound can be influenced by factors such as steric hindrance from the isopropyl group and electronic effects from the pyrazine moiety.
While specific mechanisms for N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine are not extensively documented, compounds containing similar structures often exhibit biological activities through:
Further research would be necessary to elucidate specific targets and pathways affected by this compound.
Key physical properties include:
Chemical properties involve:
Relevant data regarding these properties can be obtained through experimental studies or computational chemistry methods.
N1-Isopropyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine has potential applications in:
The synthesis hinges on sequential modifications of the pyrazine core. Retrosynthetic analysis suggests 2-chloro-3-(methylthio)pyrazine or its analogues as ideal starting materials due to the orthogonal reactivity of C2 and C3 positions. The canonical SMILES NCCN(C(C)C)CC1=NC=CN=C1SC confirms the critical C2-benzylamine linkage and C3-methylthio group [2] [5]. Key steps include:
Table 1: Key Molecular Properties of the Target Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1353980-48-9 | [2] [5] |
| Molecular Formula | C₁₁H₂₀N₄S | [2] [5] |
| Molecular Weight | 240.37 g/mol | [2] |
| Canonical SMILES | CSC₁=NC=CN=C₁CN(CCN)C(C)C | [5] |
| Key Synthetic Intermediates | 3-(Methylthio)-2-chloropyrazine | [9] |
The ethane-1,2-diamine backbone is installed via reductive amination, balancing reactivity and steric hindrance:
Regioselective methylthio placement at C3 is critical for electronic modulation and downstream reactivity:
Introducing the isopropyl moiety without N-overalkylation demands tailored catalysis:
Table 2: Catalytic Systems for Isopropyl Group Installation
| Method | Catalyst/Reagent | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, pH 7.5 | 82 | Single-step, scalable | Cyanide contamination risk |
| Leuckart-Wallach | HCO₂H, 150°C | 75 | No external reductant | High temperature |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 88 | Functional-group tolerance | Cost of Pd catalysts |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9